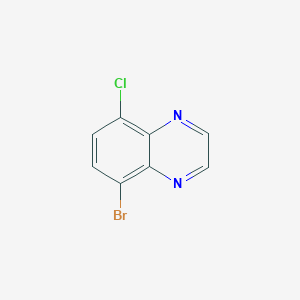

5-Bromo-8-chloroquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-8-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a quinoxaline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 5-bromoquinoxaline with chlorine gas under controlled conditions . Another approach involves the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as brominating and chlorinating agents, respectively .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-8-chloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-8-chloroquinoxaline has been explored for its potential as a therapeutic agent. Its derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Research indicates that quinoxaline derivatives can inhibit the growth of several pathogenic bacteria. For instance, compounds with similar structures have shown promising results against Staphylococcus aureus and other Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Anticancer Activity : Several studies have reported the anticancer properties of quinoxaline derivatives. For example, specific derivatives demonstrated IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, indicating their potential as leads for developing new anticancer drugs .

- Cholinesterase Inhibition : Compounds derived from quinoxaline have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values lower than commercially available drugs, highlighting their potential as cognitive enhancers .

Biological Applications

The biological applications of this compound extend beyond antimicrobial and anticancer activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has been shown to interact with matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by chelating metal ions that contribute to oxidative stress .

Material Science

In addition to its biological applications, this compound has found utility in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as an electron transport material in OLEDs, contributing to the development of efficient light-emitting devices due to its favorable electronic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the quinoxaline ring can significantly alter biological activity:

| Substituent Position | Biological Activity | IC50 Values (mM) |

|---|---|---|

| 5-Bromo | Antimicrobial | 0.69 - 22 |

| 7-Chloro | Cholinesterase Inhibitor | 8.80 - 26.50 |

| 8-Hydroxy | Anticancer | 5.4 - >1000 |

This table summarizes key findings from various studies on the impact of substituents on the biological activity of quinoxaline derivatives.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Antimicrobial Study : A study evaluated the antibacterial activity of a series of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Evaluation : Another study focused on the anticancer properties of quinoxaline derivatives against human cancer cell lines such as A549 and MCF7. The findings revealed that specific compounds exhibited significant cytotoxicity with IC50 values suggesting effective inhibition of cancer cell proliferation .

- Cholinesterase Inhibition Research : A recent investigation into novel compounds combining coumarin and quinoxaline moieties showed promising results in inhibiting cholinesterases with IC50 values significantly lower than those of existing treatments for Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 5-Bromo-8-chloroquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

- 5-Bromoquinoxaline

- 8-Chloroquinoxaline

- 5,8-Dichloroquinoxaline

- 5,8-Dibromoquinoxaline

Comparison: Compared to its analogs, 5-Bromo-8-chloroquinoxaline offers unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation provides distinct electronic and steric effects, making it a versatile intermediate for various synthetic applications .

Activité Biologique

5-Bromo-8-chloroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_8H_4BrClN_2

- Molecular Weight : 247.49 g/mol

- CAS Number : 2227206-68-8

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes and signaling pathways. Its dual halogenation (bromine and chlorine) enhances its reactivity and selectivity towards biological targets, making it a versatile compound in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. Its effectiveness varies across different cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Induction of apoptosis | |

| MCF-7 | 25 | Inhibition of cell proliferation | |

| A549 | 15 | Activation of caspase pathways |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -

Investigation into Anticancer Mechanisms :

In a study focusing on the anticancer properties, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. This study highlights the compound's potential as a therapeutic agent against specific types of cancer .

Propriétés

IUPAC Name |

5-bromo-8-chloroquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWUYJKYLKDGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.